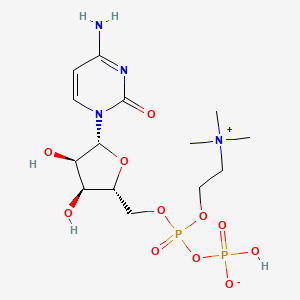
citicoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “citicoline” is a complex organic molecule with significant biochemical relevance. It is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular metabolism and the synthesis of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from basic organic molecules. The key steps include:
Formation of the oxolan ring: This involves the cyclization of a suitable precursor to form the oxolan ring structure.
Attachment of the pyrimidinyl group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Chromatographic purification: To ensure high purity of the final product.
Quality control: Rigorous testing to confirm the chemical structure and purity.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group in the pyrimidinyl ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidized derivatives: Such as ketones and aldehydes.
Reduced derivatives: Such as alcohols.
Substituted derivatives: Such as alkylated or acylated compounds.
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleic acid metabolism and function.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Modulate gene expression: By interacting with nucleic acids and influencing transcription and translation.
Alter cellular metabolism: By participating in metabolic pathways and influencing the production of key metabolites.
相似化合物的比较
Similar Compounds
Cytidine monophosphate: A simpler nucleoside phosphate with similar biochemical properties.
Uridine monophosphate: Another nucleoside phosphate with a different pyrimidine base.
Adenosine monophosphate: A nucleoside phosphate with a purine base.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets and participate in various biochemical pathways. Its trimethylazaniumyl group provides additional functionality, making it a versatile molecule for research and industrial applications.
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[2-(trimethylazaniumyl)ethoxy]phosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-31(25,29-30(22,23)24)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24)/t9-,11-,12-,13-,31?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSPTYKMVGFJG-KODKBZJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)(OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCOP(=O)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O11P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














